Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate
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Overview
Description
Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates It features a benzyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring with a hydroxyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydroxy-2,2-dimethylcyclobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Benzyl carbamate: Lacks the cyclobutyl ring and hydroxyl group, making it less sterically hindered.
3-hydroxy-2,2-dimethylcyclobutyl carbamate: Lacks the benzyl group, resulting in different reactivity and binding properties.
Uniqueness: Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate is unique due to the presence of both the benzyl group and the cyclobutyl ring with a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2)11(8-12(14)16)15-13(17)18-9-10-6-4-3-5-7-10/h3-7,11-12,16H,8-9H2,1-2H3,(H,15,17) |
InChI Key |
NVRUJEUYEUHOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1O)NC(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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